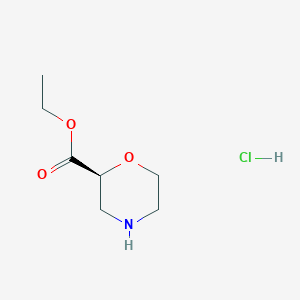
(S)-Ethyl morpholine-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Clorhidrato de 2-carboxilato de etilmorfolina es un compuesto químico que pertenece a la familia de las morfolinas. Las morfolinas son compuestos orgánicos heterocíclicos que contienen átomos de nitrógeno y oxígeno en su estructura cíclica. Este compuesto en particular se caracteriza por su grupo éster etílico y la presencia de una sal de clorhidrato, lo que aumenta su solubilidad en agua.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-Clorhidrato de 2-carboxilato de etilmorfolina típicamente implica la reacción de ácido (S)-2-carboxilmorfolínico con alcohol etílico en presencia de un agente deshidratante. La reacción es seguida por la adición de ácido clorhídrico para formar la sal de clorhidrato. El proceso se puede resumir de la siguiente manera:
Esterificación: El ácido (S)-2-carboxilmorfolínico reacciona con alcohol etílico en presencia de un agente deshidratante como ácido sulfúrico o diciclohexilcarbodiimida (DCC).
Formación de la sal de clorhidrato: El éster resultante se trata con ácido clorhídrico para formar (S)-Clorhidrato de 2-carboxilato de etilmorfolina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de las condiciones de reacción asegura una calidad consistente y escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-Clorhidrato de 2-carboxilato de etilmorfolina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: El grupo etilo se puede sustituir por otros grupos alquilo o arilo mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Reactivos como haluros de alquilo o haluros de arilo en presencia de una base (por ejemplo, hidruro de sodio) facilitan las reacciones de sustitución.
Principales productos formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de nuevos derivados alquilo o arilo.
Aplicaciones Científicas De Investigación
(S)-Clorhidrato de 2-carboxilato de etilmorfolina tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se emplea en el estudio de interacciones enzimáticas y modificaciones de proteínas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluida la de precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de agroquímicos, productos farmacéuticos y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de (S)-Clorhidrato de 2-carboxilato de etilmorfolina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede actuar como un inhibidor o activador, modulando la actividad de estos objetivos. Las vías exactas y las interacciones moleculares dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- Clorhidrato de metilmorfolina-2-carboxilato
- Clorhidrato de etilmorfolina-4-carboxilato
- Clorhidrato de propilmorfolina-2-carboxilato
Singularidad
(S)-Clorhidrato de 2-carboxilato de etilmorfolina es único debido a su estereoquímica específica y grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su grupo éster etílico y su forma de sal de clorhidrato aumentan su solubilidad y reactividad, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C7H14ClNO3 |
|---|---|
Peso molecular |
195.64 g/mol |
Nombre IUPAC |
ethyl (2S)-morpholine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-10-7(9)6-5-8-3-4-11-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 |
Clave InChI |
KOHKGCJWCZZPQD-RGMNGODLSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CNCCO1.Cl |
SMILES canónico |
CCOC(=O)C1CNCCO1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


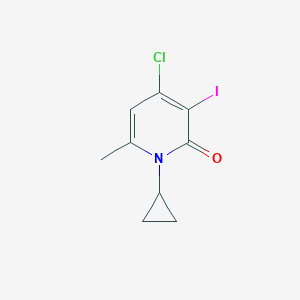
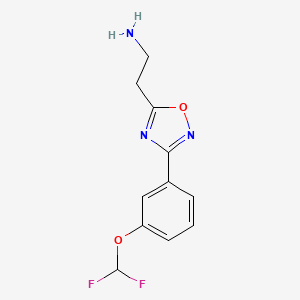
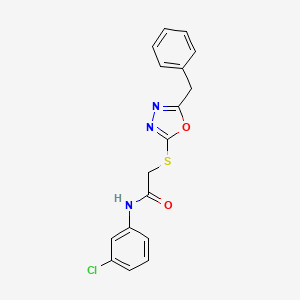


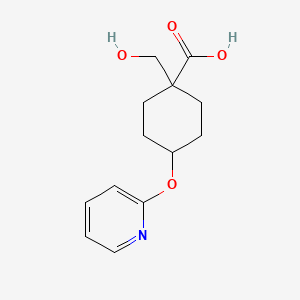


![2-Chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11777624.png)
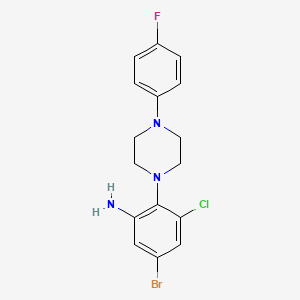

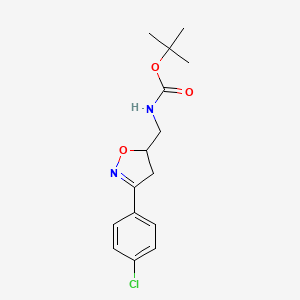
![3-Chloro-N-(2-cyanophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11777648.png)
![4-Bromo-2-fluorobenzo[d]oxazole](/img/structure/B11777649.png)
